molecular formula C9H8ClFN2O B13078268 3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride CAS No. 1547339-61-6

3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride

Cat. No.: B13078268
CAS No.: 1547339-61-6
M. Wt: 214.62 g/mol
InChI Key: WGHBLMKNYLOIDT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoroindole with formaldehyde and ammonium chloride, followed by cyclization to form the indolin-2-one structure. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, amine derivatives, and substituted indole compounds.

Scientific Research Applications

3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-5-methylindolin-2-onehydrochloride
  • 3-(Aminomethyl)-5-chloroindolin-2-onehydrochloride
  • 3-(Aminomethyl)-5-bromoindolin-2-onehydrochloride

Uniqueness

3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1547339-61-6

Molecular Formula

C9H8ClFN2O

Molecular Weight

214.62 g/mol

IUPAC Name

3-(aminomethyl)-5-fluoroindol-2-one;hydrochloride

InChI

InChI=1S/C9H7FN2O.ClH/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8;/h1-3H,4,11H2;1H

InChI Key

WGHBLMKNYLOIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1F)CN.Cl

Origin of Product

United States

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